Trypaflavine hydrochloride

Antimicrobial susceptibility Veterinary dermatology Topical antiseptic

Trypaflavine hydrochloride (CAS 6034-59-9), also referred to as acriflavine hydrochloride or 3,6-diamino-10-methylacridinium chloride monohydrochloride, is a synthetic acridine-derived cationic dye with a molecular formula of C14H15Cl2N3 and a molecular weight of 296.2 g/mol. It belongs to the acridine antiseptic class and is historically recognized as a topical antibacterial and antiprotozoal agent, with documented activity against staphylococci, streptococci, and trypanosomes.

Molecular Formula C14H15Cl2N3
Molecular Weight 296.2 g/mol
CAS No. 6034-59-9
Cat. No. B1201951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypaflavine hydrochloride
CAS6034-59-9
Synonyms3,6-diamino-10-methylacridinium
3,6-diamino-10-methylacridinium chloride
3,6-diamino-10-methylacridinium hydrochloride
3,6-diamino-10-methylacridinium monohydrochloride
3,6-diamino-10-methylacridinium perrhenicacid (1:1) salt
3,6-diamino-10-methylacridinium sulfate(1:1)
3,6-diamino-10-methylacridinium thiocyanate
acridinium, 3,6-diamino-10-methyl-
acriflavine chloride
Acriflavine Dihydrochloride
Acriflavine Trichydrochloride
euflavin
euflavine
trypaflavine hydrochloride
Molecular FormulaC14H15Cl2N3
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C14H13N3.2ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;;/h2-8H,1H3,(H3,15,16);2*1H
InChIKeyOEGQPXPIKZELFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypaflavine Hydrochloride (CAS 6034-59-9): Chemical Identity, Class, and Procurement Baseline


Trypaflavine hydrochloride (CAS 6034-59-9), also referred to as acriflavine hydrochloride or 3,6-diamino-10-methylacridinium chloride monohydrochloride, is a synthetic acridine-derived cationic dye with a molecular formula of C14H15Cl2N3 and a molecular weight of 296.2 g/mol . It belongs to the acridine antiseptic class and is historically recognized as a topical antibacterial and antiprotozoal agent, with documented activity against staphylococci, streptococci, and trypanosomes [1]. The compound is characterized by its orange-to-brown crystalline appearance, high aqueous solubility (300 g/L at 20°C), and intrinsic fluorescence properties that enable its dual use as both an antimicrobial agent and a biological stain [2].

Why Acridine-Class Substitution Is Not Straightforward: The Case for Trypaflavine Hydrochloride Specification


Despite a shared acridine scaffold with analogs such as proflavine, 5-aminoacridine, and 2,7-diaminoacridine, substitution among these compounds introduces predictable but unacceptable performance deviations. Trypaflavine hydrochloride demonstrates a distinct bactericidal kinetic profile against Staphylococcus aureus, being more rapid in its killing action than 2,7-diaminoacridine monohydrochloride [1]. Crucially, its differential mitochondrial toxicity—it is a weaker mitochondrial RNA synthesis inhibitor than ethidium bromide at matched concentrations—directly affects its suitability for applications requiring mitochondrial DNA depletion without complete ablation of organellar function [2]. These quantifiable differences in antimicrobial kinetics and subcellular targeting mean that generic interchange within the acridine class risks both reduced efficacy and altered toxicity profiles in established protocols.

Quantitative Differentiation Evidence for Trypaflavine Hydrochloride Against Key Comparators


Broad-Spectrum Antiseptic MIC90 Profile Against Canine S. pseudintermedius in a Multi-Agent Panel

In a panel of 100 clinical S. pseudintermedius isolates from canine pyoderma, the MIC90 of acriflavine was determined alongside four common antiseptic agents. Acriflavine exhibited an MIC90 of 2 μg/mL, compared to 1 μg/mL for chlorhexidine acetate, 1 μg/mL for chlorhexidine gluconate, 0.5 μg/mL for ethidium bromide, and 2 μg/mL for benzalkonium chloride [1]. These data establish that acriflavine maintains equivalent potency to benzalkonium chloride and is within a single two-fold dilution of chlorhexidine, despite their differing resistance mechanisms.

Antimicrobial susceptibility Veterinary dermatology Topical antiseptic MIC90

SARS-CoV-2 Mpro Inhibition: Head-to-Head IC50 Comparison with Proflavine Hemisulfate

In a direct fluorogenic enzymatic assay targeting the SARS-CoV-2 main protease (Mpro), acriflavine and proflavine hemisulfate were tested simultaneously. Acriflavine exhibited an IC50 of 5.60 ± 0.29 μM, while proflavine hemisulfate showed a more potent IC50 of 2.07 ± 0.01 μM [1]. Both compounds were characterized as non-competitive inhibitors and demonstrated nano-molar antiviral activity against SARS-CoV-2 in cellular models, with efficacy reported as superior to GC376 and equivalent to remdesivir [1]. At 1 μM, both inhibited approximately 90% of HCoV-OC43 replication in BHK-21 cells [1].

Antiviral SARS-CoV-2 Mpro inhibitor IC50 Proflavine

HIF-1α Dimerization Inhibition: IC50 Comparison with Clinical Standard Sorafenib in Hepatocellular Carcinoma

In a panel of four human hepatocellular carcinoma (HCC) cell lines, acriflavine demonstrated an IC50 of approximately 1 μM in MTT viability assays. This was nearly 10-fold lower than the IC50 of sorafenib (13 μM), the standard-of-care multi-kinase inhibitor for advanced HCC [1]. In an in vivo Mahlavu cell xenograft model, mice treated with acriflavine (2 mg/kg, daily intraperitoneal injection for 5 weeks) exhibited tumor volumes of approximately 500 mm³, compared to approximately 2000 mm³ in vehicle-treated controls [1]. Mechanistically, acriflavine's activity is attributed to HIF-1α/HIF-1β dimerization inhibition, with a reported biochemical IC50 of approximately 1 μM and near-complete inhibition at 5 μM [2], representing a mode of action distinct from sorafenib's kinase inhibition.

HIF-1 inhibitor Hepatocellular carcinoma IC50 Sorafenib Antitumor

Mitochondrial DNA Polymerase γ Inhibition: Selectivity Comparison with Proflavine, Acridine Orange, and Daunomycin

In a comparative enzymatic study of DNA polymerase γ from EMT-6 murine cells, both ethidium bromide and acriflavine were identified as strong inhibitors of the mitochondrial polymerase. In contrast, proflavine, acridine orange, daunomycin, and chloroquine exhibited markedly weaker inhibition [1]. This strong and selective inhibition of mitochondrial DNA polymerase by acriflavine, comparable to ethidium bromide, positions it as a preferred tool for mitochondrial DNA depletion studies, whereas proflavine and acridine orange show insufficient potency for this application.

Mitochondrial DNA polymerase DNA intercalation Enzyme inhibition Proflavine Selectivity

Systemic Toxicity Ranking Among Acridine Antiseptics: Intraperitoneal LD50 in Mice

In a systematic toxicity comparison of four acridine derivatives administered intraperitoneally to mice at pH 6, the LD50 values were: acriflavine 65 mg/kg, 5-aminoacridine hydrochloride 70 mg/kg, 2,7-diaminoacridine hydrochloride 300 mg/kg, and proflavine (value reported separately but noted as having higher systemic toxicity than 2,7-diaminoacridine and 5-aminoacridine) [1]. Acriflavine's LD50 of 65 mg/kg places it among the more systemically toxic acridine derivatives, with 2,7-diaminoacridine hydrochloride being approximately 4.6-fold less toxic. In tissue culture toxicity assays using chick embryo heart fibroblasts, toxicity increased in the order: 2,7-diaminoacridine HCl < 5-aminoacridine HCl < proflavine < acriflavine [1].

Systemic toxicity LD50 Acridine antiseptics Safety profiling Proflavine

Gram-Negative Selectivity and Synergy with Gentian Violet: Differential Spectrum of Action

Classical experiments by Churchman (1923) established that acriflavine exhibits a predilection for Gram-negative organisms, whereas gentian violet preferentially targets Gram-positive bacteria [1]. When combined, a mixture of acriflavine and gentian violet achieved bactericidal activity against both Gram-positive and Gram-negative bacterial groups, overcoming the individual weaknesses of each dye used alone [1]. This complementary spectrum profile is supported by quantitative MBC data: acriflavine alone showed an MBC of 19 μM against S. aureus and 38 μM against E. coli, demonstrating its broader Gram-negative coverage relative to Gram-positive-selective dyes such as crystal violet (MBC 6 μM against S. aureus but 306 μM against E. coli) and brilliant green (MBC 21 μM against S. aureus, 602 μM against E. coli) [2].

Gram-negative selectivity Gentian violet Synergy Broad-spectrum Antiseptic dye

Validated Application Scenarios for Trypaflavine Hydrochloride Based on Comparative Evidence


Veterinary Topical Antiseptic Formulation with Documented Potency Parity to Chlorhexidine and Benzalkonium Chloride

Trypaflavine hydrochloride is a rational active pharmaceutical ingredient (API) choice for veterinary topical antiseptic products targeting S. pseudintermedius in canine pyoderma. Its MIC90 of 2 μg/mL is identical to benzalkonium chloride and only one two-fold dilution above chlorhexidine salts (1 μg/mL) [1]. The absence of qacA/B and smr efflux pump genes in the tested isolates [1] suggests that acriflavine-based formulations may face a different resistance landscape than quaternary ammonium compound-based products, providing a strategic advantage in antiseptic rotation protocols.

Coronavirus Antiviral Screening: Dual Mpro/PLpro Inhibitor with Defined IC50 Relative to Proflavine

In SARS-CoV-2 drug discovery, trypaflavine hydrochloride serves as a validated dual-target positive control. Its Mpro IC50 of 5.60 μM [1] and PLpro IC50 of 1.66 μM [2] establish it as a tool compound that simultaneously inhibits both viral cysteine proteases. While proflavine hemisulfate is 2.7-fold more potent against Mpro alone (IC50 2.07 μM) [1], acriflavine's demonstrated dual inhibition [1][2] provides a higher barrier to resistance emergence, making it the preferred reference compound for studies evaluating combination protease inhibition strategies.

Oncology Research Tool for HIF-1α-Targeted Therapy with 10-Fold Potency Advantage Over Sorafenib in HCC Models

For hepatocellular carcinoma research, trypaflavine hydrochloride is a mechanistically distinct HIF-1α dimerization inhibitor with an IC50 of approximately 1 μM—approximately 10-fold lower than sorafenib (13 μM) in HCC cell viability assays [1]. The in vivo validation showing ~75% tumor volume reduction at 2 mg/kg/day [1], combined with the well-characterized HIF-1α PAS-B domain binding at IC50 ~1 μM [2], positions this compound as an essential chemical probe for hypoxia-targeted monotherapy and combination studies where sorafenib's kinase inhibition profile is insufficient.

Mitochondrial DNA Depletion Studies: Ethidium Bromide-Alternative with Comparable DNA Polymerase γ Inhibition

For laboratories generating ρ⁰ (mitochondrial DNA-depleted) cell lines, trypaflavine hydrochloride offers mitochondrial DNA polymerase γ inhibitory potency comparable to ethidium bromide, while proflavine and acridine orange are demonstrably weaker [1]. This strong and selective inhibition profile supports its use as a chemical alternative to ethidium bromide in mitochondrial biology protocols, particularly in settings where the latter's higher mutagenicity or regulatory restrictions are a concern. Acriflavine's weaker inhibition of mitochondrial RNA synthesis relative to ethidium bromide at matched concentrations [2] may also allow for finer temporal control of mitochondrial depletion experiments.

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